Cas no 1261925-93-2 (4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid)

4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 6-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
- 4-CHLORO-3-(3-FLUORO-2-METHYLPHENYL)BENZOIC ACID
- MFCD18319616
- DTXSID30689266
- 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95%
- 1261925-93-2
- 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid
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- MDL: MFCD18319616
- インチ: InChI=1S/C14H10ClFO2/c1-8-10(3-2-4-13(8)16)11-7-9(14(17)18)5-6-12(11)15/h2-7H,1H3,(H,17,18)
- InChIKey: AXYMTWBIQVCCGT-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 264.0353354Da
- どういたいしつりょう: 264.0353354Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB326682-5g |
4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95%; . |
1261925-93-2 | 95% | 5g |
€1159.00 | 2024-06-08 | |
abcr | AB326682-5 g |
4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95%; . |
1261925-93-2 | 95% | 5g |
€1159.00 | 2023-06-21 |
4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acidに関する追加情報
Introduction to 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid (CAS No: 1261925-93-2)
4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid (CAS No: 1261925-93-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural motifs, exhibits a promising profile for further exploration in drug discovery and therapeutic applications. The presence of both chloro and fluoro substituents on the aromatic ring, combined with a methyl group, contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for synthetic chemists and biologists alike.
The molecular structure of 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid consists of a benzoic acid core substituted with a chloro group at the 4-position and a 3-fluoro-2-methylphenyl group at the 3-position. This arrangement imparts specific electronic and steric properties that can influence its interactions with biological targets. The benzoic acid moiety is well-known for its role in various pharmacophores, while the fluoro and chloro groups are frequently employed in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic profiles.
In recent years, the pharmaceutical industry has increasingly focused on developing novel compounds with tailored properties to address unmet medical needs. 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid has emerged as a compound of interest due to its potential in several therapeutic areas. For instance, its structural features suggest activity as an inhibitor of certain enzymes or receptors that are implicated in inflammatory diseases, cancer, and neurodegenerative disorders. The fluorine atom, in particular, is known to enhance binding affinity and metabolic stability, which are critical factors in drug design.
One of the most compelling aspects of 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid is its versatility as a building block for more complex molecules. Researchers have leveraged its scaffold to develop derivatives with enhanced biological activity. For example, studies have shown that modifications at the 4-chloro and 3-fluoro positions can significantly alter the pharmacological properties of the compound. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
The synthesis of 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by functional group transformations such as halogenation and fluorination. Advanced techniques like palladium-catalyzed cross-coupling reactions have also been explored to introduce additional substituents with precision. The ability to access this compound efficiently is crucial for its further development in both academic research and industrial settings.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid. Molecular modeling studies have been instrumental in predicting binding modes and interactions with potential targets. These predictions guide experimental efforts by highlighting key regions for optimization. Additionally, virtual screening techniques have been employed to identify analogs with improved properties, streamlining the drug discovery pipeline.
In clinical research, 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid has been investigated for its potential therapeutic effects in various disease models. Preclinical studies have demonstrated promising results in animal models of inflammation and pain management. The compound's ability to modulate key signaling pathways suggests that it may serve as a lead compound for developing new treatments. However, further research is needed to fully elucidate its mechanism of action and long-term safety profile.
The impact of 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid extends beyond academic research into industrial applications as well. Pharmaceutical companies are increasingly interested in accessing high-quality intermediates like this one to accelerate their drug development programs. The compound's unique structure provides opportunities for innovation across multiple therapeutic areas, making it a valuable asset in the pharmaceutical landscape.
As our understanding of disease mechanisms continues to evolve, so does the demand for novel chemical entities like 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid. Its structural features make it well-suited for addressing complex biological challenges, particularly those involving enzyme inhibition or receptor modulation. By leveraging cutting-edge synthetic methods and computational tools, researchers can explore its full potential and contribute to the development of next-generation therapeutics.
In conclusion,4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid (CAS No: 1261925-93-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural composition and promising biological activity position it as a key compound for future research and development efforts. As scientists continue to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.
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